Ethyl acetamidoacetate

Catalog No.
S1487724
CAS No.
1906-82-7
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acetamidoacetate

CAS Number

1906-82-7

Product Name

Ethyl acetamidoacetate

IUPAC Name

ethyl 2-acetamidoacetate

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8)

InChI Key

AMBDTBHJFINMSE-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C

Synonyms

N-acetyl-glycine Ethyl Ester; Acetylglycine Ethyl Ester; Ethyl N-Acetylglycinate; Ethyl N-Acetylglycine; Ethyl Acetamidoacetate; N-Acetylglycine Ethyl; N-Acetylglycine Ethyl Ester

Canonical SMILES

CCOC(=O)CNC(=O)C

Molecular Structure Analysis

The key features of the ethyl acetamidoacetate molecule are:

  • Ester group (COOCH2CH3): This group contributes an electron-withdrawing carbonyl (C=O) double bond and an ethoxy (OCH2CH3) tail.
  • Amide group (CONHCH2): This group consists of a carbonyl group linked to a nitrogen atom (N) and a methylene (CH2) group. The nitrogen atom bears a lone pair of electrons, making it a nucleophilic center.
  • Acetic acid moiety (CH3CO): This part contributes a methyl (CH3) group attached to the carbonyl group.

The combination of these functional groups creates a reactive molecule that can participate in various chemical reactions. The presence of both acidic (carboxyl group) and basic (amine group) functionalities makes it a zwitterion at physiological pH, meaning it can exist with both positive and negative charges within the molecule [].


Chemical Reactions Analysis

Ethyl acetamidoacetate is involved in numerous chemical reactions, particularly condensation reactions that form new carbon-carbon bonds. Here are some notable examples:

  • Knoevenagel condensation: This reaction involves the condensation of ethyl acetamidoacetate with an aldehyde or ketone, leading to the formation of a highly substituted α,β-unsaturated carbonyl compound []. This reaction is widely used in the synthesis of heterocyclic rings.
CH3CONHCH2COOCH2CH3  + RCHO  ->  CH3CH=C(COOR')NHCH2COOCH2CH3  (R = H, Alkyl)
  • Mannich reaction: This reaction involves the condensation of ethyl acetamidoacetate with formaldehyde and a secondary amine, resulting in a β-amino carbonyl compound. This reaction product is a valuable intermediate for the synthesis of various nitrogen-containing heterocycles.
CH3CONHCH2COOCH2CH3  + HCHO  + R2NH  ->  CH2(NR2)CH(COOCH2CH3)CH2CONHCH2COOCH2CH3  (R = Alkyl)
  • Hydrolysis: Under acidic or basic conditions, ethyl acetamidoacetate can hydrolyze to yield N-acetylglycine and ethanol [].
CH3CONHCH2COOCH2CH3  + H2O  ->  CH3CONHCH2COOH  + CH3CH2OH

These are just a few examples, and the versatility of ethyl acetamidoacetate allows for its participation in numerous other condensation reactions with various starting materials.


Physical And Chemical Properties Analysis

  • Melting point: 42-47 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in water, ethanol, and other organic solvents []
  • Stability: Relatively stable under ambient conditions but can hydrolyze under acidic or basic conditions []

Substrate for Enzyme Activity Studies

Ethyl acetamidoacetate acts as a valuable substrate for studying the activity of specific enzymes, particularly those involved in hydrolysis and modification of proteins. Its structure allows enzymes to cleave the ester bond, releasing information about their function and potential therapeutic applications.

For example, researchers have employed ethyl acetamidoacetate to investigate the activity of chymotrypsin, a digestive enzyme involved in protein breakdown []. By observing the rate of substrate hydrolysis, scientists gain insights into the enzyme's efficiency and potential mechanisms of action.

Reagent for Protein Modification

Ethyl acetamidoacetate serves as a crucial reagent in protein modification studies. Its reactive groups enable the attachment of functional groups (e.g., fluorescent dyes, biotin tags) to specific amino acid residues within proteins. This modification process allows researchers to visualize, track, and manipulate proteins for further analysis [].

One application involves utilizing ethyl acetamidoacetate to label proteins with biotin, a small molecule that facilitates protein purification through affinity chromatography techniques []. This method allows researchers to isolate and study specific proteins of interest from complex biological samples.

Building Block for Peptide Synthesis

Ethyl acetamidoacetate finds application in the synthesis of peptides, short chains of amino acids. Its structure provides a valuable building block, offering a starting point for the construction of complex peptide sequences. This synthetic approach allows scientists to generate specific peptides for various research purposes, including drug development and studies on protein-protein interactions [].

XLogP3

-0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1906-82-7

Wikipedia

Ethyl acetamidoacetate

Dates

Modify: 2023-08-15

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